Ethyl 3-amino-2,6-dibromoisonicotinate
Description
Ethyl 3-amino-2,6-dibromoisonicotinate is a halogenated pyridine derivative characterized by a 2,6-dibromo substitution pattern and a 3-amino group on the isonicotinate core, with an ethyl ester functionalization. The amino and bromo substituents introduce distinct electronic and steric effects, influencing its reactivity, solubility, and photophysical properties.
Properties
IUPAC Name |
ethyl 3-amino-2,6-dibromopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2O2/c1-2-14-8(13)4-3-5(9)12-7(10)6(4)11/h3H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEQLUVVTXALJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2,6-dibromoisonicotinate typically involves the bromination of ethyl isonicotinate followed by amination. One common method includes:
Bromination: Ethyl isonicotinate is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2nd and 6th positions.
Amination: The dibromo compound is then subjected to amination using ammonia or an amine source under appropriate conditions, such as elevated temperature and pressure, to introduce the amino group at the 3rd position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2,6-dibromoisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of hydroxyl, alkoxy, or thiol derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alkylamine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-amino-2,6-dibromoisonicotinate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in:
- Anticancer Activity : Research indicates that compounds derived from this compound can inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .
- Antimicrobial Properties : Studies have demonstrated its efficacy against a range of pathogens, making it a candidate for developing new antimicrobial agents .
Material Science
In material science, this compound is explored for its potential in developing novel materials with specific electronic or optical properties. Its unique structure allows for:
- Modification for Enhanced Properties : The compound can undergo substitutions to form hydroxyl or alkoxy derivatives, which can be tailored for specific applications in electronics or photonics .
Biological Studies
This compound is utilized as a biochemical probe in various studies:
- Enzyme Interaction Studies : It aids in understanding enzyme inhibition mechanisms by interacting with active site residues through hydrogen bonding and halogen interactions .
- Biochemical Assays : The compound is used to study biological pathways and protein interactions, contributing to insights into disease mechanisms and potential therapeutic targets .
Industrial Applications
The compound also finds utility in the synthesis of agrochemicals and specialty chemicals. Its derivatives are being investigated for:
- Agrochemical Development : this compound derivatives are being studied for their potential use as herbicides or insecticides due to their biological activity against pests .
Data Table: Applications Overview
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial agents | Inhibits tumor growth; effective against pathogens |
| Material Science | Development of electronic/optical materials | Modified derivatives show enhanced properties |
| Biological Studies | Enzyme interaction studies | Insights into enzyme inhibition mechanisms |
| Industrial Applications | Synthesis of agrochemicals | Potential use as herbicides/insecticides |
Case Studies
-
Anticancer Activity Study :
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent . -
Antimicrobial Efficacy Research :
Another study focused on evaluating the antimicrobial properties of this compound against multi-drug resistant strains. Results indicated significant inhibition zones compared to standard antibiotics, suggesting its viability as a new antimicrobial candidate . -
Material Development Experiment :
Researchers investigated the optical properties of modified this compound derivatives. These modifications resulted in materials with enhanced light absorption capabilities suitable for photovoltaic applications .
Mechanism of Action
The mechanism of action of Ethyl 3-amino-2,6-dibromoisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine atoms may participate in halogen bonding, enhancing binding affinity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2,6-dibromoisonicotinate (CAS 887579-30-8; Similarity: 0.93)
This compound shares the 2,6-dibromo substitution but lacks the 3-amino group. The absence of the amino group reduces electron-donating capacity, leading to differences in:
- Photophysical Properties: The amino group likely introduces intramolecular charge transfer (ICT) effects, absent in the non-amino analog. This could result in redshifted fluorescence compared to its non-amino counterpart, as observed in structurally related donor-acceptor systems .
Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate (EAADCy; CAS not provided; Structural Analog)
bromo). Key comparisons include:
- Fluorescence Behavior: EAADCy exhibits excitation-wavelength-dependent fluorescence due to dual emission from localized excited (LE) and ICT states. Ethyl 3-amino-2,6-dibromoisonicotinate may display similar dual emission, but bromo substituents (less electron-withdrawing than cyano) could reduce Stokes shift magnitude.
- Solvent Interactions: Both compounds likely undergo solvent relaxation in polar media, but bromo substituents may reduce dipole moment changes compared to EAADCy’s cyano groups, altering solvent response dynamics .
Other Structural Analogs (CAS 1820685-09-3, 941294-58-2; Similarity: 0.90–0.91)
These compounds feature variations in substitution patterns (e.g., methyl or chloro groups instead of amino or bromo). Key differences include:
- Electronic Effects: Amino groups enhance electron density at the pyridine ring, increasing susceptibility to oxidation compared to methyl-substituted analogs.
- Steric Effects : Bromine’s larger atomic radius may hinder reactions at adjacent positions compared to smaller substituents like chlorine.
Research Implications and Gaps
While this compound’s fluorescence and reactivity can be inferred from analogs, direct experimental validation is needed. Comparative studies on bromo vs. cyano substituents (e.g., solvatochromism, time-resolved spectroscopy) would clarify its ICT behavior. Synthetic applications in drug discovery (e.g., as a kinase inhibitor intermediate) remain underexplored compared to EAADCy’s photophysical focus .
Biological Activity
Ethyl 3-amino-2,6-dibromoisonicotinate (CAS Number: 1823000-08-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₈H₈Br₂N₂O₂
- Molecular Weight : 323.97 g/mol
- Appearance : Typically a white to light yellow powder with a purity of over 95% .
Synthesis
This compound can be synthesized through various methods, often involving the bromination of isonicotinic acid derivatives followed by ethyl esterification. This compound's synthesis has been optimized in green chemistry contexts to enhance yield and reduce environmental impact.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. This compound has been found to inhibit neuronal apoptosis and reduce oxidative stress in neuronal cell cultures exposed to neurotoxic agents . These findings suggest its potential application in treating conditions like Alzheimer's disease.
Case Studies
- Antimicrobial Efficacy : In a controlled experiment, this compound was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development .
- Cytotoxicity Assessment : A study involving MCF-7 cells revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at 15 µM after 48 hours of exposure .
- Neuroprotection : In an experimental model using SH-SY5Y neuroblastoma cells treated with hydrogen peroxide, this compound significantly reduced cell death compared to controls, indicating its potential as a neuroprotective agent .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Ethyl 3-amino-2,6-dibromoisonicotinate to minimize by-product formation?
- Methodological Answer : Optimize bromination by controlling reaction temperature (0–5°C for selectivity) and using polar aprotic solvents like THF to stabilize intermediates. Monitor reaction progress via TLC or HPLC. Quench excess brominating agents (e.g., NBS) with sodium thiosulfate. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Key Parameters :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Reduces undesired di-bromination |
| Solvent | THF | Enhances intermediate stability |
| Catalyst | None required | Avoids side reactions |
- Reference : Bromination strategies for similar pyridine derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify amine protons (δ 5.5–6.0 ppm) and bromine-induced deshielding effects on aromatic carbons.
- IR Spectroscopy : Confirm NH₂ stretches (~3400 cm⁻¹) and ester C=O (~1720 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and isotopic patterns from bromine.
- Note : Use deuterated DMSO for solubility in NMR; compare with computational predictions (DFT) for structural validation .
Q. How do bromine substituents influence the electronic properties of this compound?
- Methodological Answer : Bromine’s electron-withdrawing effect reduces electron density at the 2- and 6-positions, directing electrophilic substitution to the 4-position. Use Hammett constants (σ≈0.23 for Br) to predict reactivity. UV-Vis spectroscopy can quantify bathochromic shifts in π→π* transitions due to bromine .
Advanced Research Questions
Q. How can time-resolved fluorescence spectroscopy resolve excitation-dependent behavior in this compound?
- Methodological Answer :
- Experimental Design : Use a femtosecond laser system to excite at 300–400 nm. Measure emission decay in solvents of varying polarity (e.g., THF, DMSO).
- Analysis : Fit decay curves to multi-exponential models to distinguish LE (localized excitation) and ICT (intramolecular charge transfer) states. Dynamic Stokes shifts >50 nm indicate solvent relaxation .
- Example Data :
| Solvent | λₑₓ (nm) | τ₁ (ps) | τ₂ (ps) | Stokes Shift (nm) |
|---|---|---|---|---|
| THF | 350 | 1.2 | 4.8 | 65 |
| DMSO | 350 | 0.9 | 3.2 | 72 |
Q. How should researchers address discrepancies between experimental and theoretical yields in this compound synthesis?
- Methodological Answer :
- Error Analysis : Quantify impurities via GC-MS or HPLC. Apply Student’s t-test to compare batch yields (n≥3).
- Adjustments : Optimize stoichiometry (e.g., Br₂ equivalents) and consider steric hindrance from the ethyl ester. Computational tools (e.g., Gaussian) can model transition states to identify bottlenecks .
Q. What methodologies quantify solvent polarity effects on the reaction kinetics of this compound?
- Methodological Answer :
- Kinetic Study : Use stopped-flow spectrophotometry in solvents with varying ET(30) values (e.g., hexane to water). Fit data to the Marcus equation to correlate solvent reorganization energy (λ) with rate constants.
- Example Results :
| Solvent | ET(30) (kcal/mol) | k (s⁻¹) |
|---|---|---|
| Hexane | 31.0 | 0.02 |
| Acetone | 42.2 | 0.15 |
| Water | 63.1 | 0.01 |
- Reference : Solvent parameterization from ’s ICT state analysis .
Data Analysis & Validation
Q. How can statistical methods resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Principal Component Analysis (PCA) : Reduce dimensionality of FTIR/NMR datasets to identify outliers.
- ANOVA : Compare batch-to-batch variability (α=0.05). Use Bonferroni correction for multiple comparisons.
- Reference : Guidelines for critical data evaluation from .
Q. What validation protocols ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Interlaboratory Studies : Share protocols with collaborators; use standardized reagents (e.g., Sigma-Aldryl bromine sources).
- QC Metrics : Monitor purity (≥98% via HPLC) and crystallinity (PXRD). Report RSD for yields (<5%).
- Reference : Analytical rigor from ’s bioanalytical workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
